molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2635235
CAS No.: 339025-73-9
M. Wt: 264.263
InChI Key: KOTBDAKLJGRKLZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer properties .

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Cellular Effects

The cytotoxic effect of this compound was assessed against various cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase . Furthermore, it showed a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 compared to the control cells .

Molecular Mechanism

The results of molecular docking and pharmacokinetic studies suggested that PCAF binding could be the mechanism of action of these derivatives . It was hypothesized that the DNA binding and/or Topo II inhibition would participate in the noted cytotoxicity of the synthesized compounds .

Temporal Effects in Laboratory Settings

The trifluoromethyl group was reported to have a positive effect on the activity of bioactive molecules. It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Transport and Distribution

The trifluoromethyl group in this compound was reported to enhance membrane permeation , suggesting that it may be readily transported across cellular membranes. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its potential interactions with DNA and enzymes such as Topo II , it may be localized to the nucleus where these targets are found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the condensation of 2-fluorobenzylamine with a suitable triazole precursor under reflux conditions. The reaction is often carried out in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazoloquinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially hydrogenated triazoloquinazolines.

Scientific Research Applications

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDAKLJGRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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